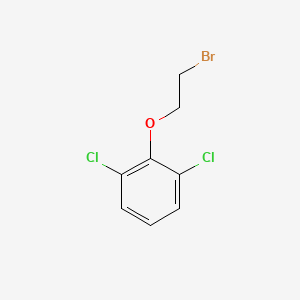
2-(2-Bromoethoxy)-1,3-dichlorobenzene
Übersicht
Beschreibung
2-(2-Bromoethoxy)-1,3-dichlorobenzene, commonly referred to as 2-(2-BEDC), is an aromatic compound that has been used in a variety of scientific research applications. It is a halogenated benzene derivative that is composed of a bromoethoxy group attached to a 1,3-dichlorobenzene ring. This compound has been used in both inorganic and organic synthesis, as well as in the study of enzyme-catalyzed reactions. In
Wissenschaftliche Forschungsanwendungen
1. Computational and Spectroscopic Study
2-Bromo-1, 4-dichlorobenzene (BDB), a closely related compound to 2-(2-Bromoethoxy)-1,3-dichlorobenzene, has been extensively studied through combined experimental and theoretical vibrational investigations. This research explores the molecule's electronic density, molecular geometry, Nuclear Magnetic Resonance (NMR) characteristics, and other properties such as nonlinear optical (NLO) characteristics and quantum chemical descriptors. These studies contribute significantly to understanding the physical and chemical properties of similar compounds like this compound (Vennila et al., 2018).
2. Synthesis and Chemical Reactions
Research into the synthesis of related compounds, such as 3‐(ω‐Hydroxyalkoxy)isobenzofuran‐1(3H)‐ones, provides insights into the chemical behavior and potential applications of this compound in organic synthesis. This includes understanding the reactions of similar compounds and potential pathways for producing valuable derivatives (Kobayashi & Kuroda, 2014).
3. Catalytic Oxidation Studies
Studies on the catalytic oxidation of related dichlorobenzene compounds offer insights into the potential applications of this compound in catalysis and environmental remediation. These studies involve understanding the behavior of similar compounds under various catalytic conditions (Krishnamoorthy, Rivas, & Amiridis, 2000).
4. Palladium-Catalyzed Amination
Research on the palladium-catalyzed amination of dibromobenzene and dichlorobenzene derivatives, including compounds similar to this compound, highlights their potential utility in the formation of complex organic molecules, such as polyaza macrocycles. This demonstrates the compound's role in advanced organic synthesis and potential pharmaceutical applications (Averin et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 2-(2-Bromoethoxy)-1,3-dichlorobenzene is currently unknown. This compound is a derivative of bromoethyl ether , which is used in the manufacture of pharmaceuticals and crown ethers . .
Mode of Action
Without specific information on the biological targets of this compound, it’s challenging to describe its precise mode of action. Bromoethyl ether compounds are generally known to participate in nucleophilic substitution reactions , which could potentially alter the function of target molecules in biological systems.
Biochemical Pathways
Bromoethyl ether compounds are known to be used in the synthesis of crown ethers , which can complex with various ions and potentially interfere with ion-dependent biochemical pathways.
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVZXGJKYJQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368725 | |
| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-73-3 | |
| Record name | 2-(2-Bromoethoxy)-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

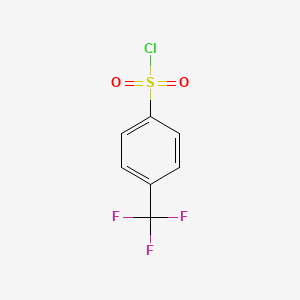
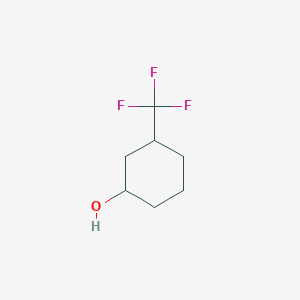
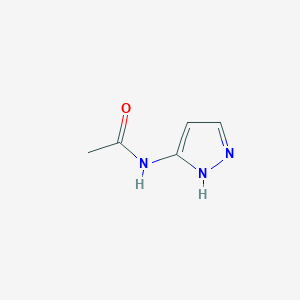
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)
![4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline](/img/structure/B1333505.png)
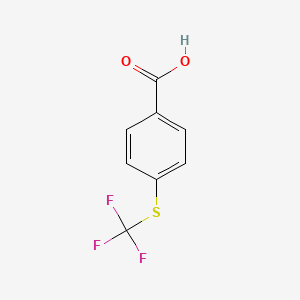
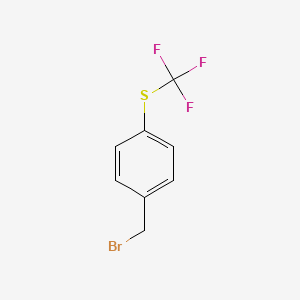
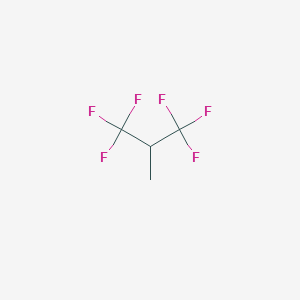

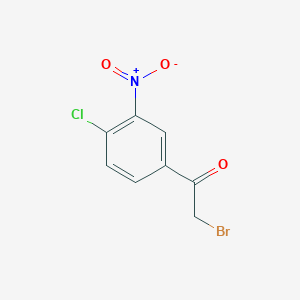
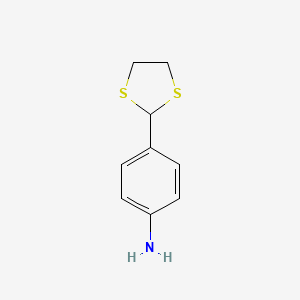
![Methyl 2-[(Cyanomethyl)thio]benzoate](/img/structure/B1333519.png)


